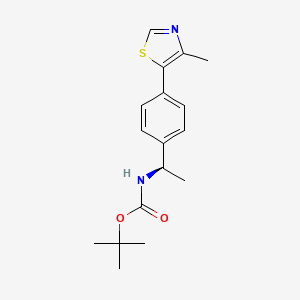

tert-Butyl (R)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

Description

tert-Butyl (R)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate is a chiral carbamate-protected amine derivative featuring a 4-methylthiazole-substituted phenyl group. This compound is part of a broader class of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in proteasomal degradation pathways . The (R)-configured ethyl linker and the tert-butyl carbamate (Boc) group are key structural elements that influence both synthetic accessibility and molecular interactions. The 4-methylthiazol-5-yl moiety enhances π-π stacking and hydrophobic interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula |

C17H22N2O2S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

tert-butyl N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C17H22N2O2S/c1-11(19-16(20)21-17(3,4)5)13-6-8-14(9-7-13)15-12(2)18-10-22-15/h6-11H,1-5H3,(H,19,20)/t11-/m1/s1 |

InChI Key |

RJJHLQJCHIINDW-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl (R)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H40N4O5S

- Molecular Weight : 544.71 g/mol

- CAS Number : 1997302-16-5

The compound features a tert-butyl group, a carbamate functional group, and a thiazole moiety, which are often associated with various biological activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of related compounds derived from the same chemical class. For instance, a study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited significant activity against E. coli, M. luteus, and B. cereus with minimal toxicity observed in cytotoxicity assays using Artemia salina .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with bacterial cell walls and inhibit essential metabolic pathways, leading to cell death. The presence of the thiazole ring may enhance the lipophilicity of the compound, facilitating better membrane penetration .

Case Studies

-

Synthesis and Testing :

A study focused on synthesizing new derivatives of tert-butyl carbamates and testing them for antibacterial activity. The synthesized compounds were screened against multiple strains, showcasing promising results in inhibiting bacterial growth while maintaining low toxicity levels . -

Structure-Activity Relationship (SAR) :

Research has indicated that modifications to the thiazole moiety can significantly influence the biological activity of these compounds. For example, varying substituents on the phenyl ring has been correlated with changes in potency against specific bacterial strains .

Comparative Activity Table

| Compound Name | Activity Against E. coli | Activity Against M. luteus | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Related Carbamate Derivative A | High | Moderate | Moderate |

| Related Carbamate Derivative B | Low | High | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (R)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, and core scaffolds. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

- Key Observations: 42a: Replacing the ethyl-(R) group with a benzyl linker simplifies synthesis but may reduce stereochemical specificity in target binding . The (S)-configuration highlights the importance of stereochemistry in pharmacological activity .

Core Scaffold Modifications

- Key Observations :

Stereochemical and Functional Group Impact

- (R)- vs. (S)-Configuration : The target compound’s (R)-ethyl linker may confer distinct spatial orientation compared to the (S)-configured 60d, affecting interactions with chiral binding pockets in proteins .

- Thiazole Modifications : The 4-methylthiazole group in the target compound contrasts with unsubstituted thiazoles (e.g., 42a) or fluorophenyl-thiazoles (), which could influence solubility and target affinity .

Preparation Methods

Reductive Amination and Boc Protection

The foundational approach involves reductive amination of 4-(4-methylthiazol-5-yl)benzaldehyde with (R)-1-phenylethylamine, followed by Boc protection. In a representative procedure, 4-(4-methylthiazol-5-yl)benzaldehyde (1.0 equiv) reacts with (R)-1-phenylethylamine (1.2 equiv) in dichloromethane (DCM)/acetonitrile (3:1) under triethylsilane (Et3SiH, 3.0 equiv) and trifluoroacetic acid (TFA, 2.0 equiv) catalysis. The imine intermediate is reduced in situ, yielding the secondary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and triethylamine (TEA, 3.0 equiv) in DCM. This two-step sequence achieves 65–72% overall yield, with enantiomeric excess >98% confirmed by chiral HPLC.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiazole Installation

An alternative route constructs the 4-(4-methylthiazol-5-yl)phenyl moiety via Suzuki-Miyaura coupling. Bromophenyl precursor tert-butyl (R)-(1-(4-bromophenyl)ethyl)carbamate (1.0 equiv) couples with 4-methylthiazol-5-ylboronic acid (1.5 equiv) using palladium acetate (Pd(OAc)₂, 0.1 equiv) and potassium acetate (KOAc, 2.0 equiv) in dimethylacetamide (DMA) at 110°C. This method affords the target compound in 58% yield after silica gel chromatography (0–100% ethyl acetate/heptane). Comparative studies show that electron-deficient thiazole boronic acids require higher temperatures (110–120°C) for efficient coupling, whereas electron-rich analogs react at 90°C.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Reductive Amination

Solvent polarity significantly impacts reductive amination efficiency. Polar aprotic solvents like acetonitrile improve imine formation rates but necessitate strict anhydrous conditions to prevent Boc-group hydrolysis. Catalytic TFA (10–20 mol%) accelerates the reaction, while excess acid (>30 mol%) leads to byproduct formation via over-reduction.

Table 1: Solvent Effects on Reductive Amination Yield

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM/acetonitrile (3:1) | 25 | 72 |

| Tetrahydrofuran | 25 | 54 |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (R)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves coupling a thiazole-containing amine (e.g., 4-(4-methylthiazol-5-yl)phenethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key parameters include:

- Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Temperature: Room temperature to mild heating (20–40°C) to avoid side reactions .

- Purification: Column chromatography (e.g., EtOAc/hexanes) or recrystallization to achieve >95% purity .

- Yield optimization: A reported yield of 56% highlights potential challenges in steric hindrance from the tert-butyl group, requiring excess reagents or prolonged reaction times .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the thiazole ring and stereochemistry of the chiral center (R-configuration) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .

- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, though limited by compound crystallinity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Hazard classification: Based on structurally similar carbamates, it may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .

- PPE: Gloves (nitrile), lab coats, and eye protection. Use fume hoods to minimize inhalation risks .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Assay standardization: Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin) to normalize results .

- Dose-response curves: Address variability in IC values (e.g., 2–10 µM in cancer cells) by testing multiple concentrations and replicates .

- Metabolic stability: Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .

Q. What strategies enhance the compound’s bioavailability for targeting intracellular proteins?

- Methodological Answer:

- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .

- Nanocarrier systems: Liposomal encapsulation increases circulation half-life and tumor targeting .

- Structural analogs: Replace the tert-butyl group with smaller substituents (e.g., methyl) to reduce steric bulk without compromising activity .

Q. How does the compound interact with hypoxia-inducible factor (HIF-1α) in mechanistic studies?

- Methodological Answer:

- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (K ~ 50–100 nM) .

- Gene expression profiling: RNA sequencing identifies downstream targets (e.g., VEGF, GLUT1) under hypoxic conditions .

- Molecular docking: Computational models predict interactions with the HIF-1α PAS-B domain, guiding mutagenesis studies .

Critical Analysis of Evidence

- Synthetic Challenges: Lower yields (56%) in suggest steric hindrance from the tert-butyl group, necessitating optimization .

- Biological Contradictions: Variability in anticancer activity ( vs. 9) may stem from differences in cell permeability or assay conditions .

- Safety Data Gaps: Limited ecotoxicity data require extrapolation from structurally related carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.